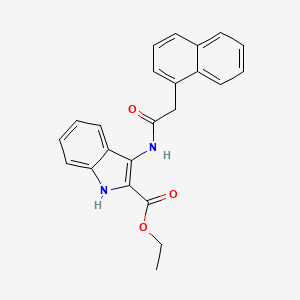

![molecular formula C8H11N3O B2534945 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one CAS No. 2169008-15-3](/img/structure/B2534945.png)

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in comprehensive data from 2017 to 2021 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include Suzuki reaction and Miyaura borylation reaction .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Insights A study by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, including derivatives similar to 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one, provided insights into their synthesis and structural properties. The research highlighted the compound's ability to form hydrogen-bonded trimers and two-dimensional sheets, offering potential applications in the development of novel crystalline materials with specific photophysical properties (Quiroga et al., 1999).

Biomedical Applications Donaire-Arias et al. (2022) reviewed the biomedical applications of pyrazolo[3,4-b]pyridines, noting their significance in the development of new therapeutic agents. The review covered the synthesis, substituent diversity, and biomedical relevance of these compounds, suggesting that derivatives of 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one could be explored for their potential in drug discovery and development (Donaire-Arias et al., 2022).

Antioxidant and Antimicrobial Activities Research by Kaddouri et al. (2020) on novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties demonstrated the antioxidant potential of these compounds. The study highlighted their significant DPPH scavenging activity, which could imply that derivatives of 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one may also possess antioxidant properties, useful in medicinal chemistry and material science for the development of new antioxidants (Kaddouri et al., 2020).

Material Science Applications The synthesis and characterization of CuI complexes with N,N',S,S' scorpionate ligands by Gennari et al. (2008) involved the use of pyrazolo[3,4-b]pyridine derivatives. This work underlines the compound's utility in the formation of dinuclear structures, which could be leveraged in material science for the creation of novel materials with specific magnetic or conductive properties (Gennari et al., 2008).

Direcciones Futuras

The future directions for the research on “1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include the development of more potent and selective inhibitors, as well as the investigation of their potential applications in the treatment of various cancers .

Propiedades

IUPAC Name |

1,3-dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIMEJHWGKCMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)

![N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2534867.png)

![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)